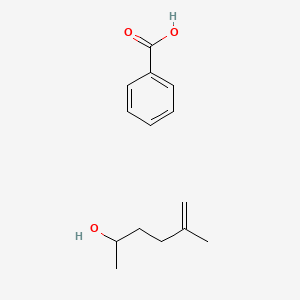
2-(Benzenesulfonyl)-3-methylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-3-methylcyclopentan-1-one is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to a carbon atom This compound is notable for its unique structure, which includes a benzenesulfonyl group attached to a cyclopentanone ring with a methyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-3-methylcyclopentan-1-one typically involves the reaction of benzenesulfonyl chloride with 3-methylcyclopentanone. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the sulfonyl chloride group. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
- Reaction Time: 4-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of sulfonamides or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-3-methylcyclopentan-1-one has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in catalytic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-3-methylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying cellular processes.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the cyclopentanone ring.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonyl compounds.
4-(2-Aminoethyl)benzenesulfonamide: A sulfonamide derivative with different biological activities.
Uniqueness: 2-(Benzenesulfonyl)-3-methylcyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a benzenesulfonyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
113459-59-9 |
|---|---|
Molekularformel |
C12H14O3S |
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O3S/c1-9-7-8-11(13)12(9)16(14,15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI-Schlüssel |
KJVAEJQSYIWIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)C1S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)


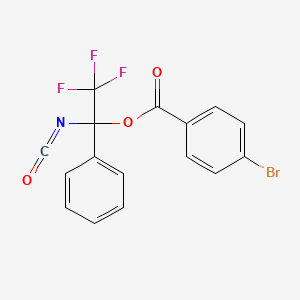

![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
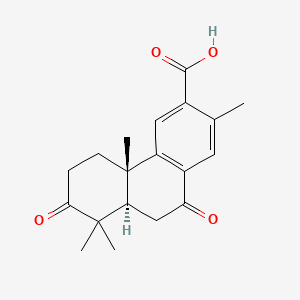
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

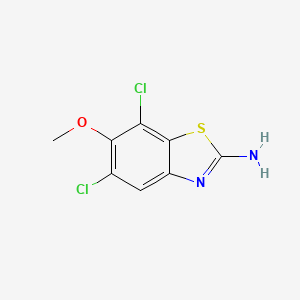
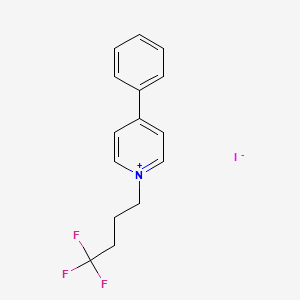
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
